Navigating the Solid State: A Technical Guide to the Crystal Structure Analysis of Dichloro-Methyl-Pyrimidinamine Derivatives
Navigating the Solid State: A Technical Guide to the Crystal Structure Analysis of Dichloro-Methyl-Pyrimidinamine Derivatives
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Disclaimer: This guide focuses on the comprehensive analysis of the crystal structure of 4,5-dichloro-6-methylpyrimidin-2-amine. However, a publicly available, fully determined crystal structure for this specific compound could not be located in crystallographic databases at the time of writing. Therefore, to provide a robust and illustrative technical framework, this document will utilize the detailed crystal structure analysis of a closely related analogue, 4-amino-5-chloro-2,6-dimethylpyrimidinium thiophene-2,5-dicarboxylate , as a primary case study. The methodologies and principles discussed herein are directly applicable to the analysis of the target compound, once suitable single crystals are obtained.
Introduction: The Architectural Blueprint of a Molecule
In the realm of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a crystalline solid is of paramount importance. This architectural blueprint, or crystal structure, governs a multitude of physicochemical properties, including solubility, stability, bioavailability, and intermolecular interactions. For pyrimidine derivatives, a class of heterocyclic compounds integral to numerous pharmaceuticals, a thorough understanding of their solid-state structure is a critical component of drug design and development.
This technical guide provides an in-depth exploration of the multifaceted process of crystal structure analysis, tailored for professionals in the field. We will delve into the theoretical underpinnings and practical applications of single-crystal X-ray diffraction, from the initial stages of crystal growth to the final refinement and interpretation of the structural data. By examining the crystal structure of 4-amino-5-chloro-2,6-dimethylpyrimidinium thiophene-2,5-dicarboxylate, we will illuminate the key experimental and computational workflows that are essential for a comprehensive solid-state characterization.
Part 1: From Solution to Solid - The Art of Crystal Growth
The journey of crystal structure determination begins with the challenging yet crucial step of obtaining high-quality single crystals. The quality of the crystal directly dictates the quality of the diffraction data and, consequently, the accuracy of the final structure. For substituted pyrimidines, several techniques can be employed, with the choice depending on the compound's solubility and stability.
Experimental Protocol: Slow Evaporation Method
A common and effective method for growing single crystals is slow evaporation. The principle lies in gradually increasing the concentration of the solute in a suitable solvent system until supersaturation is reached, promoting the formation of a single, well-ordered crystal lattice.
Methodology:
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Solvent Selection: A systematic screening of solvents is performed to identify a solvent or solvent mixture in which the compound exhibits moderate solubility. For the case study compound, a hot Dimethylformamide (DMF) solution was utilized.[1]
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Solution Preparation: A saturated or near-saturated solution of the compound is prepared at an elevated temperature to ensure complete dissolution.
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Controlled Evaporation: The solution is filtered to remove any particulate matter and then left in a loosely covered container in a vibration-free environment. The slow evaporation of the solvent over several days to weeks allows for the gradual formation of crystals.
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Crystal Harvesting: Once crystals of suitable size and quality are observed, they are carefully harvested from the mother liquor.
Causality Behind Experimental Choices:
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Slow Evaporation: Rapid evaporation often leads to the formation of polycrystalline or amorphous solids. A slow, controlled process is essential to allow molecules sufficient time to arrange themselves into a highly ordered crystal lattice.
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Vibration-Free Environment: Mechanical disturbances can disrupt the crystal growth process, leading to the formation of multiple nucleation sites and resulting in a cluster of smaller, less-suitable crystals.
Part 2: Illuminating the Lattice - Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive technique for determining the atomic and molecular structure of a crystalline compound.[2] It relies on the principle that a crystal lattice will diffract an incident X-ray beam in a unique pattern, which is a function of the arrangement of atoms within the crystal.
Workflow for Single-Crystal X-ray Diffraction Analysis
Caption: Workflow of Single-Crystal X-ray Diffraction Analysis.
Experimental Protocol: Data Collection and Processing
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Crystal Mounting: A suitable single crystal is mounted on a goniometer head, often using a cryoprotectant to prevent crystal damage during data collection at low temperatures.[2]
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Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and a series of diffraction images are collected at different orientations. For the case study, data was collected on a Bruker AXS D8 Quest CMOS diffractometer.[1]
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Data Integration and Reduction: The collected diffraction images are processed to determine the position and intensity of each diffraction spot. This data is then corrected for various experimental factors.
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Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group. The case study compound crystallized in the monoclinic space group P21/n.[1]
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Structure Solution: The initial atomic positions are determined using methods such as Direct Methods or Patterson methods.
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Structure Refinement: The initial structural model is refined against the experimental diffraction data using least-squares methods to obtain the final, accurate atomic coordinates and displacement parameters.
Part 3: Deciphering the Data - Crystal Structure Analysis of 4-amino-5-chloro-2,6-dimethylpyrimidinium thiophene-2,5-dicarboxylate
The culmination of the diffraction experiment is a detailed crystallographic information file (CIF) that contains a wealth of structural data. Analysis of this data provides profound insights into the molecule's geometry, conformation, and intermolecular interactions.
Crystallographic Data Summary
| Parameter | Value[1] |
| Chemical Formula | C6H9ClN3+·C6H3O4S- |
| Molecular Weight | 329.76 |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 7.9948 (3) |
| b (Å) | 11.3928 (4) |
| c (Å) | 15.7757 (6) |
| β (°) | 98.520 (2) |
| Volume (Å3) | 1421.04 (9) |
| Z | 4 |
| Temperature (K) | 100 |
Molecular Geometry and Conformation
The analysis of bond lengths and angles within the pyrimidinium cation reveals important electronic and steric effects of the substituents. In the case study, protonation occurs at the N1 position of the pyrimidine ring.[1] This protonation leads to a widening of the C2B—N1B—C6B bond angle to 122.5 (2)°.[1] Such details are crucial for understanding the reactivity and interaction potential of the molecule.
Supramolecular Architecture: The Power of Intermolecular Interactions
The packing of molecules in the crystal lattice is dictated by a complex interplay of non-covalent interactions. Understanding these interactions is vital for predicting crystal morphology, polymorphism, and solid-state stability.
In the crystal structure of 4-amino-5-chloro-2,6-dimethylpyrimidinium thiophene-2,5-dicarboxylate, a rich network of hydrogen bonds and π–π stacking interactions governs the supramolecular assembly.[1]
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Hydrogen Bonding: The cations and anions are linked by O—H⋯O and N—H⋯O hydrogen bonds, forming distinct ring motifs.[1] These interactions create two-dimensional sheets within the crystal lattice.
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π–π Stacking: Inversion-related sheets are further linked through N—H⋯N hydrogen bonds and π–π stacking interactions between the pyrimidinium and thiophene rings, with a centroid-to-centroid distance of 3.5414 (13) Å.[1]
Caption: Key Intermolecular Interactions in the Crystal Lattice.
Part 4: Beyond the Static Picture - Computational Chemistry Insights
While single-crystal X-ray diffraction provides a precise snapshot of the crystal structure, computational methods can offer a deeper understanding of the underlying energetics and electronic properties. Density Functional Theory (DFT) is a powerful tool for complementing experimental data.
Applications of DFT in Crystal Structure Analysis:
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Geometry Optimization: DFT calculations can be used to optimize the molecular geometry in the gas phase, allowing for a comparison with the experimentally determined solid-state structure. This can reveal the influence of intermolecular interactions on the molecular conformation.
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Analysis of Intermolecular Interactions: The strength and nature of hydrogen bonds and other non-covalent interactions can be quantified using computational methods.
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Vibrational Spectroscopy Prediction: DFT can predict the vibrational frequencies of the molecule, which can be correlated with experimental infrared (IR) and Raman spectra for further structural validation. For pyrimidine derivatives, characteristic C=N stretching vibrations typically appear in the 1500-1450 cm-1 region in IR spectra.
Conclusion: An Integrated Approach to Structural Elucidation
The comprehensive analysis of a crystal structure is a synergistic endeavor that combines meticulous experimental work with insightful computational modeling. As demonstrated through the case study of a substituted pyrimidine, a detailed understanding of the solid-state architecture provides invaluable information for drug development professionals and materials scientists. The elucidation of molecular geometry, conformational preferences, and the intricate network of intermolecular interactions lays the foundation for rational drug design, polymorphism screening, and the optimization of solid-form properties. While the crystal structure of 4,5-dichloro-6-methylpyrimidin-2-amine remains to be experimentally determined, the principles and methodologies outlined in this guide provide a clear and robust roadmap for its future analysis.
References
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Rajam, P., et al. (2016). Crystal structure of 4-amino-5-chloro-2,6-dimethylpyrimidinium thiophene-2,5-dicarboxylate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 7), 1043–1046. [Link]
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PubChem. (n.d.). 4,6-Dichloro-2-methylpyrimidin-5-amine. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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IUCr. (2016). Crystal structure of 4-amino-5-chloro-2,6-dimethylpyrimidinium thiophene-2,5-dicarboxylate. The International Union of Crystallography. [Link]
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Acta Crystallographica Section E: Structure Reports Online. (2012). 2-Chloro-6-methylpyrimidin-4-amine. [Link]
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Taylor & Francis Online. (2022). Synthesis, crystal structure, and DFT study of a new pyrido[2,3-d]pyrimidine compound. [Link]
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Chemsrc. (n.d.). 5-Amino-4,6-dichloro-2-methylpyrimidine. [Link]
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IUCr. (2011). Crystal structure of N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-chloroacetamide. [Link]
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PubMed Central. (2020). Crystal structure and Hirshfeld surface analysis of 5,5-dichloro-2-(dichloromethyl)-6,6-dimethyl-5,6-dihydropyrimidin-4-amine. [Link]
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PubChem. (n.d.). 2-Amino-4,6-dichloropyrimidine. National Center for Biotechnology Information. [Link]
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ResearchGate. (2017). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. [Link]
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